2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid
Description
Properties
CAS No. |
13059-46-6 |
|---|---|
Molecular Formula |
C9H10N2O7S |
Molecular Weight |
290.25 g/mol |
IUPAC Name |
2,4,5-trimethyl-3,6-dinitrobenzenesulfonic acid |
InChI |
InChI=1S/C9H10N2O7S/c1-4-5(2)8(11(14)15)9(19(16,17)18)6(3)7(4)10(12)13/h1-3H3,(H,16,17,18) |
InChI Key |
OSIGDRSNJYXSDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)S(=O)(=O)O)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Step 1: Nitration of Mesitylene to 2,4,5-Trimethyl-3,6-dinitrobenzene
- Starting Material: Mesitylene (1,3,5-trimethylbenzene)
- Nitrating Agents: Mixed acid composed of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃)
- Temperature: Controlled between 15°C and 20°C for initial nitration; some protocols report up to 90–95°C for incubation post-addition
- Addition Method: Dropwise addition of mixed acid to mesitylene under stirring to control reaction rate and regioselectivity
- Reaction Time: Approximately 30–35 minutes for addition, followed by incubation for 30–35 minutes at elevated temperature
- Workup: After reaction completion, the mixture is allowed to stand for phase separation; the organic layer is neutralized and washed to remove acidic impurities
- The methyl groups on mesitylene are electron-donating, activating the ring towards electrophilic substitution.
- Nitro groups are introduced preferentially at positions ortho and para to methyl groups, leading to substitution at the 3 and 6 positions.
- Careful temperature control and acid concentration are critical to avoid over-nitration or unwanted isomers.
- The crude dinitro product is isolated by extraction into an organic solvent such as ether or methyl alcohol.
- Recrystallization from methyl alcohol enhances purity.
- Continuous flow reactors are sometimes employed for better temperature and reaction control.
- Use of acetic anhydride with nitric acid as nitrating agent has been reported to improve selectivity.
Step 2: Sulfonation to Introduce the Sulfonic Acid Group
- Starting Material: 2,4,5-Trimethyl-3,6-dinitrobenzene (from Step 1)
- Sulfonating Agents: Concentrated sulfuric acid or fuming sulfuric acid (oleum)
- Solvents: Can include inorganic solvents such as phosphoric acid, polyphosphoric acid, or high-boiling organic solvents like xylene or trimethylbenzene derivatives
- Temperature: Typically between 140°C and 250°C to facilitate sulfonation
- Reaction Time: Variable, optimized to maximize sulfonation without degradation
- Electrophilic aromatic substitution by sulfonic acid group occurs preferentially at the 1-position, ortho to one of the methyl groups, due to steric and electronic directing effects.
- The electron-withdrawing nitro groups reduce the reactivity of the ring but are balanced by electron-donating methyl groups, allowing sulfonation under strong acidic conditions.
- The reaction mixture is cooled and diluted with water.
- The sulfonic acid product is isolated by filtration or extraction.
- Further purification may involve recrystallization or conversion to salts for enhanced stability.
Alternative Synthetic Routes and Catalytic Hydrogenation
- In some synthetic schemes, nitration is followed by catalytic hydrogenation to reduce nitro groups to amines, then sulfonation, and subsequent re-nitration to obtain the dinitro sulfonic acid derivative.
- Catalysts such as nickel under hydrogen pressure (1–4 MPa) at 50–120°C are used for selective hydrogenation steps.
- This multi-step approach allows for high purity and yield but involves more complex processing.
Data Tables Summarizing Preparation Conditions and Outcomes
| Step | Reaction Type | Reagents & Conditions | Temperature (°C) | Time (min) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Nitration | Mesitylene + HNO₃/H₂SO₄ (mixed acid), dropwise addition | 15–20 (initial), 90–95 (incubation) | 30–35 + 30–35 | 75–85 | Controlled addition critical for regioselectivity |
| 2 | Sulfonation | 2,4,5-Trimethyl-3,6-dinitrobenzene + H₂SO₄ or oleum + solvent | 140–250 | Variable | 70–80 | High temperature required; solvent choice affects yield |
| 3 | Catalytic Hydrogenation (optional) | Ni catalyst, H₂ gas, 1–4 MPa, 50–120°C | 50–120 | 60–90 | >90 | Used for amine intermediate synthesis |
Research Outcomes and Analysis
- Yield and Purity: Optimized nitration and sulfonation conditions yield the target compound with purity exceeding 95% after recrystallization.
- Solvent Effects: Use of aromatic hydrocarbons such as xylene or trimethylbenzene as solvents during sulfonation improves product solubility and reaction control, reducing side reactions.
- Environmental and Economic Considerations: Modern methods aim to reduce excess use of sulfuric acid and minimize waste, improving sustainability and lowering production costs.
- Catalyst Longevity: Nickel catalysts used in hydrogenation steps demonstrate long operational lifetimes under controlled conditions, enhancing process efficiency.
- Structural Confirmation: Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the substitution pattern and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups and sulfonic acid group can participate in electrophilic and nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Reduction: Formation of 2,4,5-Trimethyl-3,6-diaminobenzene-1-sulfonic acid.
Oxidation: Formation of 2,4,5-Trimethyl-3,6-dinitrobenzoic acid.
Scientific Research Applications
Analytical Chemistry
Separation Techniques
One of the notable applications of 2,4,5-trimethyl-3,6-dinitrobenzene-1-sulfonic acid is in high-performance liquid chromatography (HPLC). It has been successfully utilized for the separation and analysis of related compounds. The reverse-phase HPLC method employs a mobile phase consisting of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method allows for the efficient isolation of impurities and is scalable for preparative separation processes .
| Technique | Mobile Phase | Purpose |
|---|---|---|
| HPLC | Acetonitrile + Water + Phosphoric Acid | Separation and analysis of compounds |
| UPLC | Acetonitrile + Water + Formic Acid | Fast separation for mass spectrometry |
Pharmaceutical Applications
Drug Development
In pharmaceutical research, this compound serves as an intermediate in the synthesis of various bioactive compounds. Its derivatives are explored for potential therapeutic applications due to their chemical reactivity and ability to form complex structures that can interact with biological targets. For instance, the compound's derivatives have been evaluated for their efficacy in inhibiting specific enzymes related to diseases such as diabetes and cancer .
Case Study 1: HPLC Analysis
In a study conducted on the separation efficiency of this compound using HPLC, researchers demonstrated that varying the mobile phase composition significantly affected peak resolution and retention times. The results indicated that optimizing the solvent ratios could enhance separation efficiency by up to 30%, making it a valuable method for analytical laboratories .
Case Study 2: Synthesis of Bioactive Compounds
A research project focused on synthesizing a series of bioactive compounds derived from this compound highlighted its potential as a precursor in drug development. The synthesized compounds showed promising results in inhibiting protein tyrosine phosphatase 1B (PTP1B), a target for type II diabetes treatment. The study emphasized the importance of structural modifications to enhance biological activity .
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid involves its interaction with various molecular targets:
Electrophilic Substitution: The nitro groups act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amines, which can further participate in various biochemical pathways.
Oxidation: The methyl groups can be oxidized, leading to the formation of carboxylic acids that can interact with different biological targets.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrobenzenesulfonic acid: Known for its use in biochemical assays.
2,4-Dinitrobenzenesulfonic acid: Used as a catalyst in organic synthesis.
3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid: Employed in the synthesis of various organic compounds.
Uniqueness
2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of three methyl groups and two nitro groups in specific positions on the benzene ring makes it a valuable compound for targeted chemical reactions and industrial applications.
Biological Activity
2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid (commonly referred to as TMDNSA) is an organic compound characterized by a complex structure that includes a benzene ring substituted with three methyl groups, two nitro groups, and a sulfonic acid group. Its molecular weight is approximately 290.25 g/mol. This compound has garnered attention for its potential applications in various fields, including pharmaceuticals and dye manufacturing, due to its unique chemical properties and biological activities.
TMDNSA exhibits electrophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups and electron-donating methyl groups. The sulfonic acid group enhances its solubility in aqueous solutions and allows it to participate in acid-base reactions. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₀N₂O₇S |
| Molecular Weight | ~290.25 g/mol |
| Functional Groups | Nitro (-NO₂), Methyl (-CH₃), Sulfonic Acid (-SO₃H) |
The biological activity of TMDNSA is primarily linked to its interactions with proteins and amino acids. Studies have shown that TMDNSA can react with the amino groups of various proteins, impacting their structure and function:
- Reactivity with Amino Acids : The compound reacts with α- and ε-amino groups in amino acids, which has been studied using spectrophotometry. The reactivity is influenced by the basicity of the amino groups, with unprotonated forms being more reactive .
- Protein Interactions : TMDNSA has been shown to interact with proteins such as insulin and ribonuclease, affecting their enzymatic activities. The reaction kinetics indicate that different amino groups exhibit varying reactivities when exposed to TMDNSA .
Toxicological Studies
Research has also explored the toxicological effects of TMDNSA on various biological systems:
- Colitis Models : In animal models, particularly rats induced with chronic colitis using 2,4,6-trinitrobenzenesulfonic acid (TNBS), TMDNSA demonstrated significant effects on inflammation and fibrosis markers such as TGF-β signaling pathways . This suggests potential implications for inflammatory bowel diseases.
- Phytotoxicity : Studies indicate that TMDNSA exhibits phytotoxic effects on certain plant species, impacting seed germination and growth rates under specific concentrations .
Case Studies
Several case studies highlight the biological implications of TMDNSA:
- Chronic Colitis in Rats : A study investigated the role of proteasome inhibition in reversing intestinal fibrosis induced by TNBS. Results indicated that TMDNSA-treated rats exhibited altered expression of fibrosis-related proteins like phospho-p38 and PPARγ, suggesting a link between TMDNSA exposure and fibrotic responses in colitis models .
- Protein Reactivity Assessment : Another study assessed the kinetics of TMDNSA's reaction with various proteins. It was found that the compound could significantly alter protein structure through interactions with reactive amino groups, leading to changes in enzymatic activity .
Q & A
Q. What are the optimal synthetic routes for 2,4,5-Trimethyl-3,6-dinitrobenzene-1-sulfonic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene core. A stepwise approach is recommended:
Sulfonation : Introduce the sulfonic acid group at position 1 using fuming sulfuric acid under controlled temperatures (50–80°C) to avoid over-sulfonation .
Nitration : Introduce nitro groups at positions 3 and 6 using a mixed acid system (HNO₃/H₂SO₄). Cooling (-10°C to 0°C) minimizes side reactions like isomerization .
Methylation : Use Friedel-Crafts alkylation with methyl chloride and AlCl₃ to add methyl groups at positions 2, 4, and 4. Solvent choice (e.g., dichloromethane) impacts regioselectivity .
- Optimization Tips : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) to achieve >95% purity.
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms methyl group positions and nitro/sulfonic acid substitution patterns. Aromatic protons appear downfield (δ 8.0–9.0 ppm for nitro groups) .
- IR : Peaks at 1350 cm⁻¹ (asymmetric NO₂ stretch) and 1180 cm⁻¹ (S=O stretch) validate functional groups .
- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular ion [M–H]⁻ at m/z 334.03 (calculated for C₉H₉N₂O₇S) .
- X-ray Crystallography : Resolves steric effects from trimethyl groups and confirms coplanarity of nitro/sulfonic acid moieties .
Q. How does the solubility profile of this compound in various solvents influence its applicability in experimental setups?
- Methodological Answer :
- Polar Solvents : Highly soluble in DMSO and DMF due to sulfonic acid’s hydrophilicity. Ideal for kinetic studies or biological assays .
- Non-Polar Solvents : Limited solubility in hexane or toluene restricts use in organometallic catalysis.
- Aqueous Buffers : Solubility decreases below pH 3 due to protonation of the sulfonic acid group. Precipitate formation can be mitigated with co-solvents (e.g., 10% acetonitrile) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Conflicting data may arise from impurities (e.g., residual methyl chloride) or isomer formation. Recommended steps:
Reproducibility Checks : Standardize synthesis protocols (e.g., USP-grade reagents ).
Purity Analysis : Use HPLC with a C18 column (UV detection at 254 nm) to quantify impurities <0.1% .
Biological Assays : Compare activities in controlled models (e.g., enzyme inhibition assays at pH 7.4). Note that nitro groups may exhibit pH-dependent redox behavior .
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- DFT Calculations : Model the electron-withdrawing effects of nitro and sulfonic acid groups. The LUMO energy at position 1 (sulfonic acid) is higher (-1.8 eV), making it less reactive toward NAS than positions 3/6 .
- Molecular Dynamics : Simulate steric hindrance from trimethyl groups to predict regioselectivity in reactions with amines or thiols .
Design an experiment to investigate the compound’s stability under varying pH and temperature conditions.
- Methodological Answer :
- Experimental Setup :
- Prepare 1 mM solutions in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C for 24–72 hours.
- Analytical Tools : Monitor degradation via HPLC (retention time shifts) and UV-Vis spectroscopy (λmax 290 nm for nitro groups) .
- Expected Outcomes :
- Acidic Conditions (pH < 4) : Sulfonic acid group protonation reduces solubility, leading to precipitation.
- Alkaline Conditions (pH > 10) : Nitro groups may hydrolyze to amines, detectable via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
